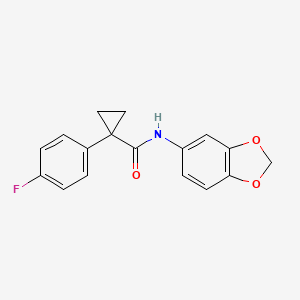

N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c18-12-3-1-11(2-4-12)17(7-8-17)16(20)19-13-5-6-14-15(9-13)22-10-21-14/h1-6,9H,7-8,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEYUQUMZREFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

Introduction of the 4-Fluorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the 2H-1,3-Benzodioxol-5-yl Group: This step involves the coupling of the benzodioxole moiety to the cyclopropane ring, which can be done using a palladium-catalyzed cross-coupling reaction.

Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group, typically through an amidation reaction using an amine and a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide exhibit promising anticancer properties. For instance, derivatives of benzodioxole have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. One study demonstrated that such compounds could effectively target specific cancer cell lines, suggesting a pathway for the development of new anticancer therapies .

1.2 Neuroprotective Effects

The compound has also shown potential neuroprotective effects in preclinical studies. Its structural similarity to known neuroprotective agents suggests that it may modulate neurotransmitter systems or provide antioxidant effects. Research indicates that compounds containing the benzodioxole moiety can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Pharmacological Applications

2.1 Analgesic Properties

This compound has been investigated for its analgesic properties. Studies have shown that it can modulate pain pathways, potentially offering new avenues for pain management without the side effects associated with traditional analgesics. The compound's efficacy in reducing pain responses in animal models highlights its therapeutic potential .

2.2 Antidepressant Activity

Recent investigations into the pharmacological profile of this compound have suggested possible antidepressant effects. The modulation of serotonin and norepinephrine levels by compounds with similar structures points to their utility in treating mood disorders. Experimental data indicate that this compound may enhance mood-related behaviors in rodent models, warranting further exploration in clinical settings .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound can serve as a monomer for synthesizing novel polymers with unique properties. Its ability to form stable bonds and its chemical stability make it an attractive candidate for developing high-performance materials used in coatings and composites .

3.2 Photonic Devices

The compound's electronic properties also suggest potential applications in photonic devices. Its ability to absorb and emit light at specific wavelengths could be utilized in the development of sensors or light-emitting diodes (LEDs). Research into the photophysical properties of similar compounds indicates that they may enhance the efficiency of light-based technologies.

Case Studies

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The compound shares a cyclopropane-1-carboxamide backbone with several analogs, but its substituents differentiate its properties:

- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability, similar to analogs like N,N-Diethyl-1-(4-fluorophenyl)-2-phenoxycyclopropane-1-carboxamide () .

- Benzodioxol moiety : The 2H-1,3-benzodioxol-5-yl group may improve membrane permeability, as seen in Tezacaftor, which uses a difluoro-benzodioxol group for CFTR correction .

Table 1: Structural Comparison of Key Analogs

Physicochemical and Pharmacological Insights

- Target Engagement : While Tezacaftor targets CFTR, the benzodioxol group in the target compound may confer affinity for enzymes or receptors requiring aromatic stacking interactions .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic compound notable for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzodioxole moiety and a cyclopropane ring. Its chemical formula is with a molecular weight of approximately 299.31 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Protein Kinase Regulation : The compound acts as a negative regulator in glucose homeostasis and Wnt signaling by phosphorylating key proteins involved in these pathways, such as glycogen synthase and beta-catenin .

- Circadian Rhythm Modulation : It influences circadian rhythms by regulating the phosphorylation of clock proteins like BMAL1 and CLOCK, thus affecting gene expression related to circadian cycles .

- Autophagy Induction : The compound promotes autophagy via the activation of acetyltransferase KAT5/TIP60 under starvation conditions, enhancing the acetylation of autophagy regulators .

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anti-apoptotic Activity : It has been shown to inhibit extrinsic apoptotic signaling pathways, promoting cell survival under stress conditions .

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, particularly in models of neurodegeneration where it modulates tau phosphorylation .

Case Studies and Research Findings

Recent studies have explored the efficacy and safety of this compound in various biological models:

| Study | Model | Findings |

|---|---|---|

| Study 1 | In vitro cancer cell lines | Demonstrated reduced proliferation in cancer cells through apoptosis modulation. |

| Study 2 | Animal model | Showed significant neuroprotective effects against induced neurotoxicity. |

| Study 3 | Pharmacokinetic study | Reported favorable absorption and distribution characteristics in vivo. |

Q & A

Basic: What are the key synthetic methodologies for synthesizing N-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide?

Answer:

The synthesis typically involves cyclopropanation of pre-functionalized precursors. A common approach includes:

- Step 1: Formation of the cyclopropane ring via reactions such as the Simmons-Smith cyclopropanation or transition-metal-catalyzed methods (e.g., using Cu or Rh catalysts) .

- Step 2: Coupling the benzodioxol-5-ylamine moiety to the cyclopropane-carboxylic acid derivative via amide bond formation (e.g., using carbodiimide coupling reagents like EDC/HOBt) .

- Step 3: Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Critical Parameters:

- Temperature control during cyclopropanation to avoid ring-opening.

- Use of anhydrous conditions for amide coupling to prevent hydrolysis.

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, benzodioxole methylene at δ 5.9–6.1 ppm) .

- 19F NMR confirms the presence of the fluorine atom (δ -110 to -115 ppm) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 354.1212) .

- X-ray Crystallography:

Example Crystallographic Data:

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Dihedral Angle | 85.2° (cyclopropane-fluorophenyl) |

| R-factor | 0.039 |

Basic: What are the primary structural motifs influencing the compound’s reactivity and biological interactions?

Answer:

- Cyclopropane Ring: Introduces steric strain, enhancing reactivity in ring-opening reactions (e.g., with electrophiles) .

- 4-Fluorophenyl Group: Enhances lipophilicity and influences π-π stacking in protein binding pockets .

- Benzodioxole Moiety: May act as a hydrogen-bond acceptor via the dioxole oxygen, critical for target engagement .

Key Interactions:

- Hydrophobic interactions with cyclopropane and fluorophenyl groups.

- Hydrogen bonding via the carboxamide NH and benzodioxole oxygen .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:

- Assay Standardization:

- Control variables like cell line (e.g., CFBE vs. HEK293 for CFTR studies), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Orthogonal Validation:

- Use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .

- Meta-Analysis:

- Apply Bayesian statistical models to integrate data from multiple studies, accounting for batch effects .

Example Discrepancy: Conflicting IC50 values in enzyme inhibition assays may arise from variations in ATP concentration (1 mM vs. 10 mM).

Advanced: What strategies are recommended for analyzing crystal structures of cyclopropane-containing compounds using SHELXL?

Answer:

- Handling Displacement Parameters:

- Restraints:

- Twinned Data:

Workflow:

Data Integration: Use SAINT for frame integration.

Structure Solution: SHELXT for direct methods.

Refinement: Iterative cycles in SHELXL with ORTEP visualization .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s therapeutic potential?

Answer:

- Analog Synthesis:

- Modify substituents (e.g., replace 4-fluorophenyl with 3-Cl or 2-OCH3) and assess activity .

- In Silico Modeling:

- Perform docking studies (AutoDock Vina) to predict binding modes with CFTR or kinase targets .

- Biological Assays:

- Patch-clamp electrophysiology for ion channel modulation or kinase inhibition assays (ADP-Glo™) .

SAR Table (Hypothetical Data):

| Analog | CFTR Potentiation (%) | IC50 (μM) |

|---|---|---|

| Parent Compound | 85 ± 3 | 0.12 |

| 4-Chlorophenyl Analog | 72 ± 5 | 0.45 |

| Benzodioxole-O-Methyl | 40 ± 8 | >10 |

Interpretation: Fluorine at the para position is critical for potency, while benzodioxole methylation abolishes activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.